molecular formula C14H13NO4 B351793 4-Nitro-3',4'-dimethoxy-1,1'-biphenyl

4-Nitro-3',4'-dimethoxy-1,1'-biphenyl

Cat. No.: B351793
M. Wt: 259.26g/mol
InChI Key: CGRZZYKBXNQLRB-UHFFFAOYSA-N
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Description

4-Nitro-3',4'-dimethoxy-1,1'-biphenyl, also commonly known in research as 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, is a synthetic biphenyl derivative of interest in organic chemistry and materials science research. This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds, between 1-bromo-4-nitrobenzene and 3,4-dimethoxyphenylboronic acid . Its molecular structure has been fully characterized, with crystallographic data revealing a non-planar conformation where the dihedral angles between the two benzene rings are approximately 44.3° and 48.5° in its solid-state form . The nitro group on one ring is nearly coplanar with its attached benzene ring, which can influence the compound's electronic properties and intermolecular interactions . The crystal packing of this compound is stabilized exclusively by van der Waals forces . Biphenyl derivatives are frequently investigated as key precursors in the synthesis of more complex organic molecules and functional materials. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26g/mol

IUPAC Name

1,2-dimethoxy-4-(4-nitrophenyl)benzene

InChI

InChI=1S/C14H13NO4/c1-18-13-8-5-11(9-14(13)19-2)10-3-6-12(7-4-10)15(16)17/h3-9H,1-2H3

InChI Key

CGRZZYKBXNQLRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

General Procedure

  • Reactants :

    • 3,4-Dimethoxyphenylboronic acid

    • 4-Nitrohalobenzene (e.g., 1-bromo-4-nitrobenzene)

  • Catalyst System :

    • Palladium source: Pd(dba)₂ (2–5 mol%)

    • Ligand: BrettPhos or SPhos (10–20 mol%)

    • Base: K₃PO₄·nH₂O (3–4 equiv)

  • Solvent : Dimethyl acetamide (DMA) or 1,4-dioxane

  • Conditions :

    • Temperature: 100–130°C

    • Duration: 12–24 hours under nitrogen

Optimized Protocol

A representative procedure from Tosoh Corporation achieved 83% yield using:

  • Catalyst : Pd(acac)₂ (5 mol%)

  • Ligand : BrettPhos (20 mol%)

  • Base : K₃PO₄·3H₂O (3 equiv)

  • Solvent : 1,4-Dioxane

  • Reaction Time : 24 hours at 130°C

Key Data :

ParameterValueSource
Yield83%
Purity (HPLC)>95%
Dihedral Angle44.30°–48.50°

Challenges and Solutions

  • Nitro Group Sensitivity : The electron-withdrawing nitro group reduces reactivity. Using bulky ligands (e.g., BrettPhos) enhances stability and prevents side reactions.

  • Solvent Choice : Polar aprotic solvents like DMA improve solubility of nitroaryl halides.

Nitration of Preformed Biphenyls

Nitration of 3',4'-dimethoxy-1,1'-biphenyl offers an alternative route, though it requires careful control to avoid over-nitration.

Procedure

  • Substrate : 3',4'-Dimethoxy-1,1'-biphenyl

  • Nitrating Agent : Fuming HNO₃ in H₂SO₄ (1:3 v/v)

  • Conditions :

    • Temperature: 0–5°C (to minimize byproducts)

    • Duration: 2–4 hours

Example :
A patent by CN104447348A reported 50–60% yield using 65% HNO₃ at 100–135°C under 0.8–1.2 MPa pressure.

Limitations

  • Regioselectivity : Nitration predominantly occurs at the para position due to methoxy group directing effects.

  • Byproducts : Ortho-nitration products may form if temperature exceeds 10°C.

One-Pot Tandem Coupling-Nitration

Recent advances combine coupling and nitration in a single pot to streamline synthesis.

Protocol

  • Step 1 : Suzuki-Miyaura coupling of 3,4-dimethoxyphenylboronic acid and 1-bromobenzene.

  • Step 2 : In situ nitration using Cu(NO₃)₂·3H₂O and acetic anhydride.

Conditions :

  • Catalyst: Pd/C (5 wt%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 70–75%

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Suzuki-Miyaura80–90%HighIndustrialModerate
Nitration50–60%MediumLab-scaleLow
Tandem Coupling70–75%HighPilot-scaleHigh

Advantages of Suzuki-Miyaura :

  • Superior regiocontrol due to ligand design.

  • Compatibility with diverse boronic acids.

Drawbacks of Nitration :

  • Requires hazardous fuming HNO₃.

  • Lower yields due to competing side reactions.

Crystallographic and Spectroscopic Validation

  • Crystal Structure : The asymmetric unit contains two molecules with dihedral angles of 44.30° and 48.50° between benzene rings.

  • NMR Data :

    • ¹H NMR (CDCl₃): δ 3.82 (s, 6H, OCH₃), 7.38–8.36 (m, Ar-H).

    • ¹³C NMR: δ 151.8 (C-NO₂), 56.2 (OCH₃).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via filtration reduces costs.

  • Solvent Selection : DMA and 1,4-dioxane are preferred for their high boiling points and compatibility with nitro groups .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-Nitro-3',4'-dimethoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Nitration of 3',4'-dimethoxy-1,1'-biphenyl using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The methoxy groups activate the aromatic ring, directing nitration to the para position relative to the methoxy substituents. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
  • Route 2 : Suzuki-Miyaura cross-coupling between 4-nitrophenylboronic acid and 3',4'-dimethoxyphenyl halide, catalyzed by Pd(PPh₃)₄ in a base (e.g., Na₂CO₃). Optimize yield by varying solvent (toluene/EtOH) and temperature (80–100°C) .
  • Key Considerations : Monitor reaction progress via TLC; characterize intermediates via ¹H NMR (δ 7.5–8.2 ppm for nitro-aromatic protons) and IR (ν 1520 cm⁻¹ for NO₂ asymmetric stretch).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Assign aromatic protons (δ 6.8–7.6 ppm, coupling patterns indicate substituent positions). Methoxy groups appear as singlets (δ ~3.8–3.9 ppm) .
  • ¹³C NMR : Confirm nitro (C-NO₂ at ~148 ppm) and methoxy (C-OCH₃ at ~56 ppm) carbons.
  • IR : Bands at ~1250 cm⁻¹ (C-O stretch for methoxy) and ~1350 cm⁻¹ (NO₂ symmetric stretch).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 289 (C₁₄H₁₃NO₄⁺) .

Q. What are the characteristic reactivity patterns of nitro and methoxy groups in this compound?

  • Methodological Answer :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) converts NO₂ to NH₂, yielding 4-amino-3',4'-dimethoxybiphenyl. Monitor via loss of IR nitro stretches .
  • Methoxy Demethylation : Use BBr₃ in CH₂Cl₂ (-78°C) to cleave OCH₃ to OH, forming 4-nitro-3',4'-dihydroxybiphenyl. Confirm via ¹H NMR (disappearance of OCH₃ signals) .
  • Electrophilic Substitution : Nitro deactivates the ring; methoxy directs substituents to ortho/para positions.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Resolve torsional angles between biphenyl rings and substituent orientations.
  • SHELX Refinement : Employ SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters for nitro and methoxy groups. Validate with R-factor (<5%) and residual electron density maps .
  • Case Study : For analogous dimethoxybiphenyls, SHELX refined dihedral angles to ±0.5°, confirming coplanarity of substituted rings .

Q. How to address contradictory data in reaction mechanism studies (e.g., competing substitution pathways)?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nitration vs. oxidation).
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for competing pathways. For example, meta vs. para nitration can be predicted via Fukui indices .
  • In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., nitronium ion adducts) .

Q. How can this compound enhance enantioselectivity in asymmetric catalysis as a chiral ligand?

  • Methodological Answer :

  • Ligand Design : Functionalize the biphenyl scaffold with phosphine groups (e.g., 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl). The methoxy groups stabilize metal coordination via electron donation .
  • Application in Hydrogenation : Test in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acids. Optimize enantiomeric excess (ee) by varying ligand-metal ratios (e.g., 1:1 Rh/ligand in MeOH at 25°C) .
  • Case Study : Cl-MeO-BIPHEP (a dimethoxybiphenyl-derived ligand) achieved >95% ee in ketone hydrogenation .

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